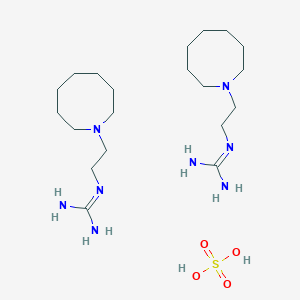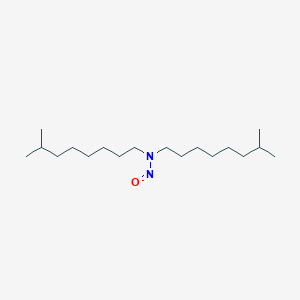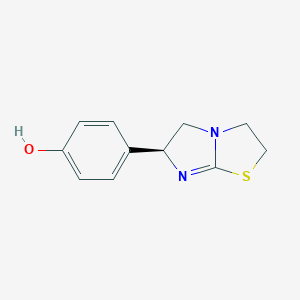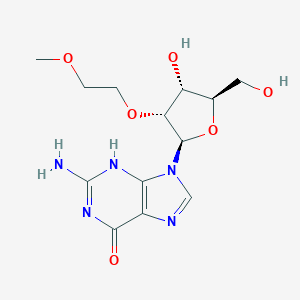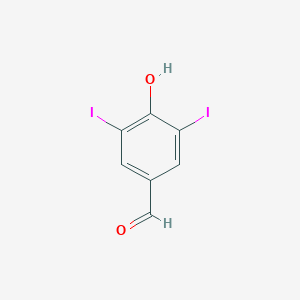
(3R,5R)-甲基 7-(2-(4-氟苯基)-5-异丙基-3-苯基-4-(苯甲酰氨基)-1H-吡咯-1-基)-3,5-二羟基庚酸酯
描述
This compound, also known as Atorvastatin Methyl Ester, is a pharmaceutical analytical impurity . It has a molecular formula of C34H37FN2O5 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C34H37FN2O5 . Unfortunately, the search results do not provide specific details about the arrangement of these atoms.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 572.7 g/mol. Other physical and chemical properties are not specified in the search results.
科学研究应用
Regulation of Lipid Metabolism
Atorvastatin ester (Ate) is a structural trim of atorvastatin that can regulate hyperlipidemia . It has been studied for its lipid-lowering effect in hyperlipidemia rats . The lipid level and liver function of the hyperlipidemia rats were studied by the levels of TG, TC, LDL, HDL, ALT, and AST in serum after intragastric administration with different doses of Ate .
Improvement of Metabolic Disorder
Biochemical test results indicated that Ate could obviously improve the metabolic disorder and reduce both the ALT and AST levels in serum of the hyperlipidemia rats .
Reduction of Lipid Deposition
Pathological results showed that Ate could improve HFD-induced lipid deposition and had no muscle toxicity .
4. Regulation of Lipid Metabolism via PPAR-signaling Pathway The RNA-sequencing results suggested that Ate affected liver lipid metabolism and cholesterol, metabolism in the hyperlipidemia-model rats may vary via the PPAR-signaling pathway .
Regulation of HMGCR Expression
The western blotting and qRT-PCR results demonstrated the Ate-regulated lipid metabolism in the hyperlipidemia model through the PPAR-signaling pathway and HMGCR expression .
Potential Molecular Imaging Tool
[18F]Atorvastatin, the 18F-labeled version of one of the most widely prescribed statins, may be a useful tool for statin-related research . It was synthesized via an optimized ruthenium-mediated late-stage 18F-deoxyfluorination .
Understanding Statin Mechanism of Action
Based on tissue uptake evaluations, [18F]atorvastatin showed the potential to be used as a tool for the understanding of the mechanism of action of statins .
8. Distinguishing Between Statin-resistant and Non-resistant Patients Further knowledge of the in vivo biodistribution of [18F]atorvastatin may help to better understand the origin of off-target effects and potentially allow to distinguish between statin-resistant and non-resistant patients .
安全和危害
作用机制
Target of Action
Atorvastatin Methyl Ester, a derivative of Atorvastatin, primarily targets the enzyme Hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, Atorvastatin Methyl Ester effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
Atorvastatin Methyl Ester acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate . This inhibition disrupts the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .
Biochemical Pathways
The primary biochemical pathway affected by Atorvastatin Methyl Ester is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, it disrupts the conversion of HMG-CoA to mevalonate, a crucial step in this pathway . This leads to a decrease in cholesterol production, thereby lowering abnormal cholesterol and lipid levels .
Additionally, Atorvastatin Methyl Ester has been found to regulate lipid metabolism via the PPAR-signaling pathway and affect the expression of HMGCR in the liver . This further contributes to its lipid-lowering effects .
Pharmacokinetics
Atorvastatin Methyl Ester’s pharmacokinetic properties are similar to those of Atorvastatin. It is highly soluble and permeable, and is completely absorbed after oral administration . It undergoes extensive first-pass metabolism in the gut wall and the liver, resulting in an oral bioavailability of 14% .
The total plasma clearance of Atorvastatin is 625 mL/min, and the half-life is about 7 hours . The renal route is of minor importance (<1%) for the elimination of Atorvastatin .
Result of Action
The primary result of Atorvastatin Methyl Ester’s action is a significant reduction in LDL cholesterol levels . By inhibiting HMG-CoA reductase, it lowers abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Moreover, some statins, including Atorvastatin, have been found to exert inhibitory effects on the NLRP3 inflammasome and Toll-Like Receptor (TLR) pathways . These actions help to reduce inflammation, further contributing to the prevention of atherosclerosis .
Action Environment
The action of Atorvastatin Methyl Ester can be influenced by various environmental factors. For instance, food decreases the absorption rate of Atorvastatin, as indicated by decreased peak concentration and increased time to peak concentration .
Furthermore, drug-drug interactions can affect the pharmacokinetics of Atorvastatin Methyl Ester. Potent inhibitors of CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein, such as itraconazole, nelfinavir, ritonavir, cyclosporin, fibrates, erythromycin, and grapefruit juice, have been demonstrated to interact with Atorvastatin .
属性
IUPAC Name |
methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGCTGBOBRSMG-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435534 | |
| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin Methyl Ester | |
CAS RN |
345891-62-5 | |
| Record name | Atorvastatin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345891625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATORVASTATIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YR32CX5GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










